
(Triethoxysilyl)methyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Triethoxysilyl)methyl 4-methoxybenzoate is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a triethoxysilyl group attached to a methyl 4-methoxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Triethoxysilyl)methyl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with a triethoxysilane derivative. One common method is the esterification of 4-methoxybenzoic acid with (triethoxysilyl)methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to achieve the desired product quality.
化学反应分析
Types of Reactions
(Triethoxysilyl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, which are important in the formation of polymeric materials.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic solutions are commonly used to hydrolyze the triethoxysilyl group.
Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, can facilitate the condensation reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
(Triethoxysilyl)methyl 4-methoxybenzoate has a wide range of applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of siloxane-based polymers and materials with unique mechanical and thermal properties.
Chemistry: The compound is utilized in the development of functionalized surfaces and coatings, as well as in the synthesis of other organosilicon compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of adhesives, sealants, and coatings with enhanced performance characteristics.
作用机制
The mechanism of action of (Triethoxysilyl)methyl 4-methoxybenzoate involves the hydrolysis and condensation of the triethoxysilyl group, leading to the formation of siloxane bonds. These reactions are crucial for the compound’s ability to form stable polymeric networks. The methoxybenzoate moiety can interact with various molecular targets, depending on the specific application, such as surface functionalization or drug delivery.
相似化合物的比较
Similar Compounds
(Triethoxysilyl)methyl benzoate: Similar structure but lacks the methoxy group on the benzene ring.
(Trimethoxysilyl)methyl 4-methoxybenzoate: Similar structure but with trimethoxysilyl group instead of triethoxysilyl.
(Triethoxysilyl)ethyl 4-methoxybenzoate: Similar structure but with an ethyl linker instead of a methyl linker.
Uniqueness
(Triethoxysilyl)methyl 4-methoxybenzoate is unique due to the presence of both the triethoxysilyl group and the methoxybenzoate moiety. This combination imparts specific reactivity and functional properties, making it suitable for applications that require both hydrolyzable silane groups and aromatic ester functionalities. The methoxy group on the benzene ring can also influence the compound’s reactivity and interactions with other molecules.
属性
CAS 编号 |
76241-05-9 |
|---|---|
分子式 |
C15H24O6Si |
分子量 |
328.43 g/mol |
IUPAC 名称 |
triethoxysilylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C15H24O6Si/c1-5-19-22(20-6-2,21-7-3)12-18-15(16)13-8-10-14(17-4)11-9-13/h8-11H,5-7,12H2,1-4H3 |
InChI 键 |
COGNOAFMCPNFTJ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](COC(=O)C1=CC=C(C=C1)OC)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




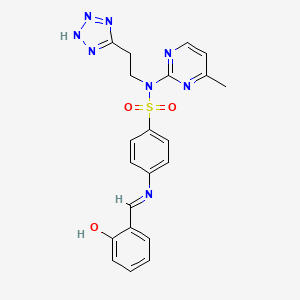
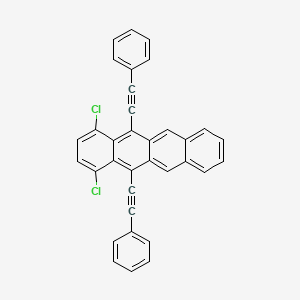


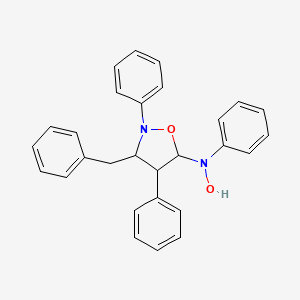

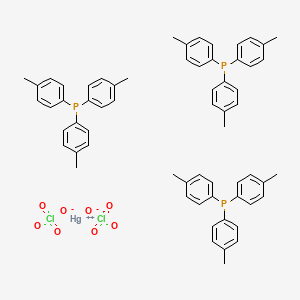
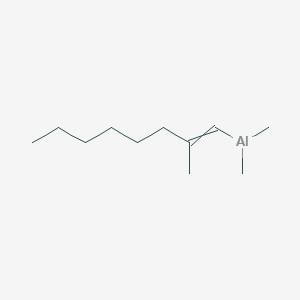


![3-[Diethoxy(diphenyl)-lambda~5~-phosphanyl]propanenitrile](/img/structure/B14439897.png)

